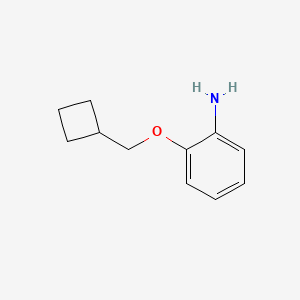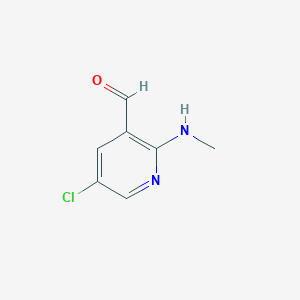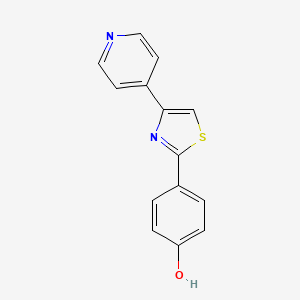
Benzonitrile, 2-amino-4-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-amino-4-benzoyl-: is an organic compound that features both an amino group and a benzoyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzaldehyde and Hydroxylamine Hydrochloride: One of the most advantageous methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride.
Using Ionic Liquids: A green synthesis approach involves using ionic liquids as both solvents and catalysts.
Industrial Production Methods:
Ammoxidation of Toluene: This method involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile derivatives.
Dehydration of Benzamide or Benzaldehyde Oxime: This laboratory method involves the dehydration of benzamide or benzaldehyde oxime to produce benzonitrile derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form various products.
Reduction: Reduction of benzonitrile derivatives can lead to the formation of corresponding amines.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur on the benzonitrile core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium amide and potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzylamine derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Benzonitrile, 2-amino-4-benzoyl- is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Pharmaceuticals: This compound is explored for its potential use in drug development due to its unique structural features.
Industry:
Mechanism of Action
The mechanism of action of benzonitrile, 2-amino-4-benzoyl- involves its interaction with specific molecular targets. The amino and benzoyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzonitrile: The parent compound, benzonitrile, lacks the amino and benzoyl groups but shares the core structure.
2-Aminobenzonitrile: This compound has an amino group but lacks the benzoyl group.
4-Benzoylbenzonitrile: This compound has a benzoyl group but lacks the amino group.
Properties
CAS No. |
98012-87-4 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-amino-4-benzoylbenzonitrile |
InChI |
InChI=1S/C14H10N2O/c15-9-12-7-6-11(8-13(12)16)14(17)10-4-2-1-3-5-10/h1-8H,16H2 |
InChI Key |
FOOMDCHUURUGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15095079.png)

![10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15095100.png)

![3,22-Dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one](/img/structure/B15095116.png)



![(5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B15095139.png)





